N-(1-Benzylpiperidin-4-yl)[1,1'-biphenyl]-2-carboxamide
Overview
Description
N-(1-Benzylpiperidin-4-yl)[1,1’-biphenyl]-2-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzylpiperidine moiety attached to a biphenyl carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzylpiperidin-4-yl)[1,1’-biphenyl]-2-carboxamide typically involves a multi-step process. One common method starts with the reaction of 2-aminobiphenyl with methyl chloroformate in the presence of a base such as pyridine to form methyl [1,1’-biphenyl]-2-ylcarbamate. This intermediate is then reacted with 1-benzyl-4-hydroxypiperidine under controlled conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of N-(1-Benzylpiperidin-4-yl)[1,1’-biphenyl]-2-carboxamide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of high-pressure reactors and advanced purification techniques such as recrystallization from methanol .
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzylpiperidin-4-yl)[1,1’-biphenyl]-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the biphenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(1-Benzylpiperidin-4-yl)[1,1’-biphenyl]-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of neurology.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(1-Benzylpiperidin-4-yl)[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets. It acts as a monoamine releasing agent with a high selectivity for dopamine and norepinephrine over serotonin. This selectivity is crucial for its potential therapeutic effects, particularly in the treatment of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
N-(1-Benzylpiperidin-4-yl)acetohydrazide: Another piperidine derivative with similar structural features.
(E)-2-(1-Benzylpiperidin-4-yl)methylene-5,6-dimethoxyindan-1-one: A related compound used in pharmaceutical research
Uniqueness
N-(1-Benzylpiperidin-4-yl)[1,1’-biphenyl]-2-carboxamide is unique due to its specific biphenyl carboxamide structure, which imparts distinct chemical and biological properties. Its high selectivity for dopamine and norepinephrine release makes it particularly valuable in neurological research .
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O/c28-25(24-14-8-7-13-23(24)21-11-5-2-6-12-21)26-22-15-17-27(18-16-22)19-20-9-3-1-4-10-20/h1-14,22H,15-19H2,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGYSKJDNBIEDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=CC=C3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568821 | |
Record name | N-(1-Benzylpiperidin-4-yl)[1,1'-biphenyl]-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135386-26-4 | |
Record name | N-(1-Benzylpiperidin-4-yl)[1,1'-biphenyl]-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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